molecular formula C30H30N2O4 B12028860 4-(4-(Allyloxy)benzoyl)-5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-15-0

4-(4-(Allyloxy)benzoyl)-5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12028860
CAS No.: 618074-15-0
M. Wt: 482.6 g/mol
InChI Key: DLEUJMVQCQSUMK-IMVLJIQESA-N
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Description

4-(4-(Allyloxy)benzoyl)-5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including an allyloxy group, a benzoyl group, a tert-butyl group, a hydroxy group, and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through an etherification reaction, where an allyl halide reacts with a phenol derivative in the presence of a base.

    Benzoylation: The benzoyl group can be added via a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst.

    Addition of the tert-Butyl Group: The tert-butyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Hydroxylation: The hydroxy group can be introduced via selective oxidation of a precursor compound.

    Pyridinylmethyl Group Addition: The pyridinylmethyl group can be added through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The allyloxy and pyridinylmethyl groups can participate in nucleophilic substitution reactions.

    Addition: The double bonds in the allyloxy group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate).

    Addition: Electrophiles like HBr (Hydrobromic acid) or H₂SO₄ (Sulfuric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives.

    Addition: Formation of addition products with electrophiles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: It can be used to study biological pathways and interactions due to its multiple functional groups.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxybenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Hydroxybenzoyl)-5-(4-tert-butylphenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 4-(4-(Allyloxy)benzoyl)-5-(4-(tert-butyl)phenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one provides it with distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from similar compounds.

Properties

CAS No.

618074-15-0

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H30N2O4/c1-5-17-36-24-14-10-22(11-15-24)27(33)25-26(21-8-12-23(13-9-21)30(2,3)4)32(29(35)28(25)34)19-20-7-6-16-31-18-20/h5-16,18,26,33H,1,17,19H2,2-4H3/b27-25+

InChI Key

DLEUJMVQCQSUMK-IMVLJIQESA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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